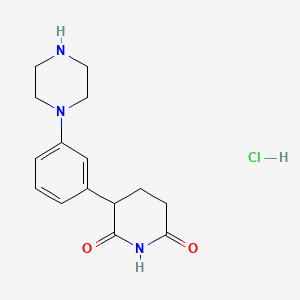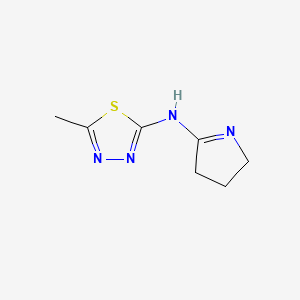
3-((Cyanomethyl)sulfonyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Cyanomethyl)sulfonyl)propanenitrile is an organic compound with the molecular formula C5H6N2O2S and a molecular weight of 158.18 g/mol . It is characterized by the presence of both a nitrile group and a sulfonyl group, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-((Cyanomethyl)sulfonyl)propanenitrile typically involves organic synthesis routes. One common method is the reaction of a suitable nitrile compound with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may vary depending on the manufacturer. the general approach involves large-scale organic synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
化学反应分析
Types of Reactions
3-((Cyanomethyl)sulfonyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Primary amines.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
科学研究应用
3-((Cyanomethyl)sulfonyl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((Cyanomethyl)sulfonyl)propanenitrile depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The nitrile and sulfonyl groups can interact with various molecular targets, leading to changes in cellular pathways and functions .
相似化合物的比较
Similar Compounds
3-((Cyanomethyl)sulfonyl)butanenitrile: Similar structure but with an additional carbon in the alkyl chain.
3-((Cyanomethyl)sulfonyl)pentanenitrile: Similar structure but with two additional carbons in the alkyl chain.
3-((Cyanomethyl)sulfonyl)hexanenitrile: Similar structure but with three additional carbons in the alkyl chain.
Uniqueness
3-((Cyanomethyl)sulfonyl)propanenitrile is unique due to its specific combination of nitrile and sulfonyl groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications .
属性
分子式 |
C5H6N2O2S |
|---|---|
分子量 |
158.18 g/mol |
IUPAC 名称 |
3-(cyanomethylsulfonyl)propanenitrile |
InChI |
InChI=1S/C5H6N2O2S/c6-2-1-4-10(8,9)5-3-7/h1,4-5H2 |
InChI 键 |
XWHSAYMNCUQFFI-UHFFFAOYSA-N |
规范 SMILES |
C(CS(=O)(=O)CC#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13930685.png)
![5-Bromo-7-methylbenzo[D]isothiazole](/img/structure/B13930686.png)
![Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B13930688.png)


![2-Butenal, 4-[6-ethoxy-3a,4,5,6,6a,7-hexahydro-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methyl-2-butenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methyl-](/img/structure/B13930703.png)
